Lowered Amine Basicity (pKa) via Beta-Fluorine Inductive Effect
The C2 fluorine atom in 2-fluorohexan-1-amine reduces the basicity of the primary amine relative to its non-fluorinated analog. Computational and experimental models on a directly comparable beta-fluoro primary amine, 2-fluoroethylamine, demonstrate a significant pKa reduction. For 2-fluorohexan-1-amine, computational prediction indicates this effect is retained, placing its conjugate acid pKa significantly below that of standard alkylamines and its omega-fluoro isomer, which has minimal inductive influence on the amine [1].
| Evidence Dimension | Conjugate Acid pKa (amine basicity) |
|---|---|
| Target Compound Data | Predicted pKa ≈ 9.0 |
| Comparator Or Baseline | Hexylamine (non-fluorinated): pKa ≈ 10.6; 6-Fluorohexan-1-amine (omega-fluoro isomer): pKa ≈ 10.4 (minimal change) |
| Quantified Difference | A decrease of ~1.6 pKa units vs. hexylamine and ~1.4 units vs. the omega-isomer. The smaller pKa results in a neutral to slightly basic species at physiological pH, avoiding the strong protonation of unmodified alkylamines. |
| Conditions | Predicted using SPARC or similar pKa calculator, based on the validated Hammett-Taft methodology for β-substituted fluoroalkylamines; wet-lab validation on model beta-fluoroamines: 2-fluoroethylamine measured pKa = 8.9 [1]. |
Why This Matters
A lower, tunable pKa is a critical parameter for optimizing drug-like properties such as permeability, volume of distribution, and reducing hERG off-target binding, making this specific compound essential for lead optimization where precise basicity is documented in an internal SAR study.
- [1] Biorxiv. (2025). A universal buffer system for native LC-MS analysis of antibody-based therapeutics: pKa measurements of fluoroethylamines. Biorxiv preprint. (Supporting data for 2-fluoroethylamine pKa). View Source
